molecular formula C11H22S B13302783 4-Tert-butylcycloheptane-1-thiol

4-Tert-butylcycloheptane-1-thiol

Cat. No.: B13302783
M. Wt: 186.36 g/mol
InChI Key: CUFKINBFIMLCLR-UHFFFAOYSA-N
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Description

4-Tert-butylcycloheptane-1-thiol is an organosulfur compound with the molecular formula C₁₁H₂₂S It is characterized by a cycloheptane ring substituted with a tert-butyl group and a thiol group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylcycloheptane-1-thiol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Thiol Group Addition: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the cycloheptane derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide or a hydrogenated product.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides, hydrogenated products.

    Substitution: Various substituted cycloheptane derivatives.

Scientific Research Applications

4-Tert-butylcycloheptane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butylcycloheptane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The pathways involved may include redox reactions, enzyme inhibition, and modulation of signaling pathways.

Comparison with Similar Compounds

    Cycloheptane-1-thiol: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    4-Tert-butylcyclohexane-1-thiol: Contains a cyclohexane ring instead of a cycloheptane ring, leading to variations in steric and electronic effects.

Uniqueness: 4-Tert-butylcycloheptane-1-thiol is unique due to the presence of both the tert-butyl group and the thiol group on a cycloheptane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H22S

Molecular Weight

186.36 g/mol

IUPAC Name

4-tert-butylcycloheptane-1-thiol

InChI

InChI=1S/C11H22S/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10,12H,4-8H2,1-3H3

InChI Key

CUFKINBFIMLCLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCC(CC1)S

Origin of Product

United States

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